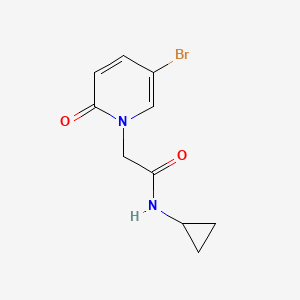
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide, also known as BDA-410, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide binds to the MCT4 protein and inhibits its activity, leading to an accumulation of lactate within the cancer cells. This accumulation of lactate results in a decrease in pH, which leads to cell death. This compound has also been shown to inhibit the activity of the protein P-glycoprotein, which is responsible for transporting drugs out of cancer cells, leading to increased drug efficacy.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells, both in vitro and in vivo. The accumulation of lactate within the cancer cells leads to a decrease in pH, which results in cell death. This compound has also been shown to increase the efficacy of chemotherapy drugs in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide in lab experiments is its specificity for the MCT4 protein, which allows for targeted inhibition of lactate transport in cancer cells. However, a limitation of using this compound is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells as well.
Orientations Futures
For 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide research include investigating its potential as a therapeutic agent for cancer treatment, as well as its potential use in combination with chemotherapy drugs. Further research is also needed to determine the optimal dosage and administration of this compound, as well as its potential side effects. Additionally, research could be conducted to investigate the potential of this compound in other diseases that involve lactate transport, such as ischemic heart disease.
Méthodes De Synthèse
The synthesis of 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide involves a multi-step process starting with the reaction of 2-aminonicotinic acid with ethyl bromoacetate to form ethyl 2-(pyridin-2-yl) acetate. The resulting compound is then reacted with cyclopropanecarbonyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide has been shown to inhibit the activity of the protein MCT4, which is responsible for transporting lactate out of cancer cells. This inhibition leads to an accumulation of lactate within the cancer cells, resulting in a decrease in pH and subsequent cell death. This compound has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Propriétés
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-7-1-4-10(15)13(5-7)6-9(14)12-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPCERYXUDQDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B7476849.png)
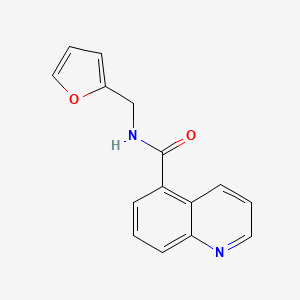
![N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7476862.png)
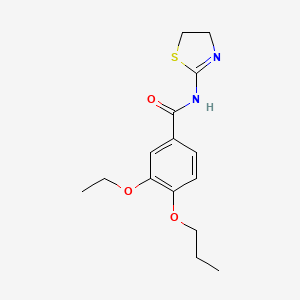
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)
![N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B7476893.png)
![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)
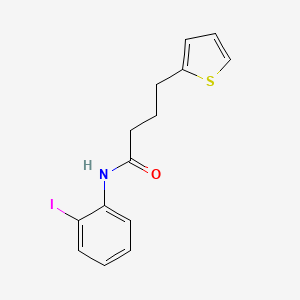
![4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)
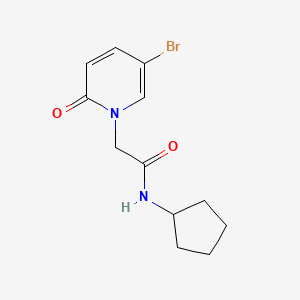
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)